Tetralysine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nucleus Delivery of Chemotherapy Drugs

Tetralysine-modified H-chain apoferritin (TL-HFn) is used for delivering chemotherapy drugs directly to the nucleus. This approach enhances the therapeutic timing and effect of chemotherapy drugs, as demonstrated by a study showing TL-HFn's superior lysosomal escape performance and effective nuclear accumulation compared to HFn. This research suggests TL-HFn as a promising candidate for chemotherapy drug delivery (Pan et al., 2020).

DNA Nanoparticle Formation

This compound plays a significant role in the formation of DNA nanoparticles. Studies have shown that this compound, among other oligolysines, affects the size, shape, and stability of DNA nanoparticles. This has implications for understanding the distinct mechanisms of DNA condensation by oligolysines, relevant in gene therapy and molecular biology (Nayvelt et al., 2007).

Endopeptidase Activity in Escherichia coli

Research on Escherichia coli AJ005 has identified the activity of this compound endopeptidase in cell-free extracts. This enzyme's activity increases with higher concentrations and remains stable over time, highlighting its potential in biochemical research and enzyme studies (Ota, 1990).

Silica Formation from Tetraethylorthosilicate

This compound has been observed to hydrolyze tetraethylorthosilicate (TEOS) at near-neutral pH, leading to the formation of silica. This property is particularly pronounced in this compound oligomers, showcasing its potential in materials science and nanotechnology applications (Sudheendra & Raju, 2002).

Interaction with Phospholipid Membranes

This compound has been studied for its interaction with phospholipid membranes, providing insights into the mechanisms by which basic amino acids and peptides associate with cell membranes. This research is significant for understanding cellular processes and developing membrane-targeting therapies (Kleinschmidt & Marsh, 1997).

RNA Binding and Gene Delivery

This compound-modified peptide nucleic acids (PNA) show high binding affinity for double-stranded RNA, which is crucial for gene delivery applications. These conjugates preferentially bind to RNA over DNA, indicating their potential in targeted gene therapy and RNA research (Muse et al., 2013).

Mécanisme D'action

Target of Action

Tetralysine, a variant of tetracycline, primarily targets the bacterial ribosome . The ribosome is a crucial component of the bacterial protein synthesis machinery, and its disruption can lead to the inhibition of bacterial growth .

Mode of Action

This compound interacts with the bacterial ribosome by binding to the 30S ribosomal subunit . This binding prevents the attachment of new incoming aminoacyl-tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis . This interaction leads to a bacteriostatic effect, inhibiting bacterial growth without necessarily killing the bacteria .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the proper functioning of the translation process, which is essential for the production of proteins . This disruption can lead to a halt in bacterial growth, as proteins are vital for various cellular functions.

Pharmacokinetics

Similar compounds like tetracycline are known to be absorbed orally, distributed widely in the body, metabolized minimally, and excreted primarily in the urine . These properties can impact the bioavailability of this compound, affecting its efficacy and duration of action.

Result of Action

The primary molecular effect of this compound is the disruption of protein synthesis in bacteria, leading to a bacteriostatic effect . On a cellular level, this can result in the inhibition of bacterial growth, as the bacteria are unable to produce the proteins necessary for their survival and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the environment can lead to the development of antibiotic resistance in bacteria . Moreover, environmental pollution caused by this compound can have severe effects on aquatic and terrestrial biodiversity . Therefore, careful management and disposal of this compound are crucial to minimize its environmental impact and maintain its efficacy.

Analyse Biochimique

Biochemical Properties

Tetralysine interacts with various biomolecules in biochemical reactions. As a cationic moiety, it plays a crucial role in the construction of gene delivery vectors and DNA nanoparticles

Cellular Effects

Its role in the construction of gene delivery vectors suggests it may influence cell function by facilitating the delivery of genetic material into cells .

Molecular Mechanism

Its cationic nature suggests it may interact with negatively charged molecules, such as DNA, facilitating their transport into cells .

Transport and Distribution

Its role in the construction of gene delivery vectors suggests it may be involved in the transport of genetic material into cells .

Propriétés

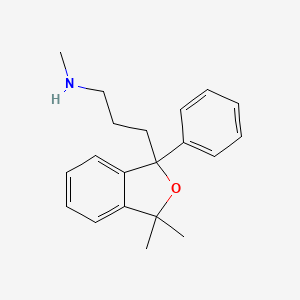

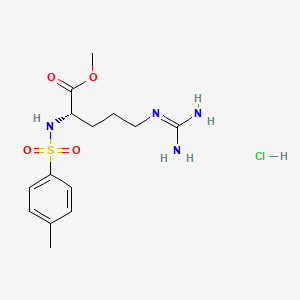

IUPAC Name |

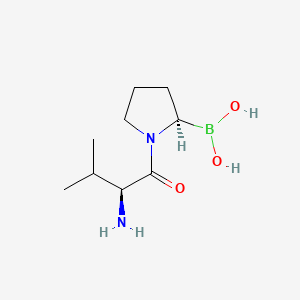

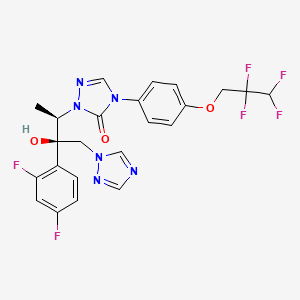

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGTUQJDFBWNN-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912536 | |

| Record name | N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-20-6 | |

| Record name | Tetralysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetralysine interact with DNA?

A1: this compound binds to DNA primarily through electrostatic interactions between its positively charged lysine residues and the negatively charged phosphate backbone of DNA. [, , ] This interaction leads to DNA condensation, forming compact nanoparticles. []

Q2: Does the ionic strength of the solution influence this compound-DNA interaction?

A2: Yes, the concentration of ions like Na+ significantly affects the interaction. Higher [Na+] weakens the electrostatic interaction, requiring higher this compound concentrations for DNA condensation. [] This dependence on ionic strength differs from longer polylysines, suggesting a distinct condensation mechanism for shorter oligolysines. []

Q3: What role does this compound's C-terminus play in the context of Human Cytomegalovirus (HCMV)?

A3: The C-terminus of the HCMV protein pUL71, which contains a this compound motif, is crucial for the virus's secondary envelopment process. [] Mutating this motif impairs secondary envelopment, highlighting the importance of this region for viral replication. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound consists of four lysine residues linked by peptide bonds. Its molecular formula is C20H43N7O5, and its molecular weight is 445.59 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, 31P Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the interaction of this compound with DNA. [] While intercalating agents cause downfield shifts in the DNA 31P signal, this compound causes a slight upfield shift. [] This suggests a different binding mode compared to intercalators.

Q6: Can this compound be used to form stable complexes with heparin?

A6: Yes, this compound forms a complex with heparin decasaccharide (dp10) through charge-driven interactions. [] Interestingly, while dp10 can bind two molecules of acidic fibroblast growth factor (FGF), it binds only one this compound, suggesting a potential for selective binding in biological contexts. []

Q7: How does the presence of sulfate ions impact the electrophoretic mobility of this compound?

A7: Sulfate ions reduce the electrophoretic mobility of this compound, likely due to association between sulfate and the positively charged lysine residues. [] This effect is less pronounced compared to tetraarginine, suggesting a weaker interaction of sulfate with lysine compared to arginine. []

Q8: Does this compound exhibit any catalytic activity?

A8: While not inherently catalytic, this compound can be part of larger enzymatic systems. Research shows the presence of this compound endopeptidase activity in cell-free extracts of Escherichia coli AJ005. [] This suggests a potential role for this compound-containing peptides in bacterial protein degradation pathways.

Q9: Have molecular simulations been used to study this compound?

A9: Yes, molecular dynamics simulations have been employed to investigate the conformational behavior of this compound at the water-membrane interface. [, ] These simulations, incorporating polarization effects, provide insights into how this compound interacts with lipid bilayers, which is relevant for understanding its potential as a cell-penetrating peptide.

Q10: Can modifications to the this compound structure improve its efficacy as a gene delivery vector?

A11: Yes, incorporating guanidinocarbonylpyrrole groups into the side chains of this compound enhances its DNA binding affinity and transfection efficacy, surpassing even polyethylenimine (PEI). [] This modification highlights the potential for targeted structural changes to improve this compound's performance in gene delivery applications.

Q11: Has this compound been investigated for its antimicrobial activity?

A12: Yes, zinc(II) phthalocyanines conjugated with oligolysines, including this compound, demonstrated potent photodynamic antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The length of the oligolysine chain influenced the photocytotoxicity, with longer chains showing increased activity against Escherichia coli. []

Q12: Can this compound be used to deliver therapeutic agents to specific cellular compartments?

A13: Research suggests that this compound-modified H-chain apoferritin can deliver chemotherapy drugs to the nucleus of cells. [] This targeted delivery approach holds promise for enhancing the efficacy of cancer treatments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

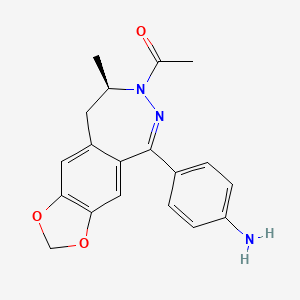

![1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B1681209.png)

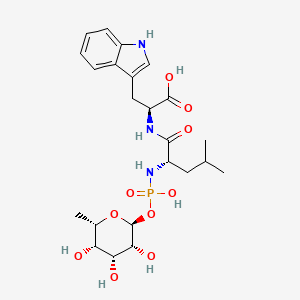

![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)